

Gly-Cys dipeptide chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Gly-Cys

Cat. No.: B1277782

[Get Quote](#)

Gly-Cys Dipeptide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Glycyl-L-cysteine (**Gly-Cys**) is a molecule of significant interest in biochemical and pharmaceutical research. Comprising the amino acids glycine and L-cysteine, its structure is notable for the presence of a reactive thiol group contributed by the cysteine residue. This functional group endows **Gly-Cys** with potent antioxidant properties and the ability to chelate metals, making it a subject of investigation for its therapeutic potential and its role in cellular metabolism. This guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis methodologies, and biological activities of the **Gly-Cys** dipeptide.

Chemical Structure and Identification

Gly-Cys is a dipeptide formed through a peptide bond between the carboxyl group of glycine and the amino group of L-cysteine.^[1] The presence of the cysteine residue introduces a sulfhydryl (thiol) group, which is central to its chemical reactivity and biological function.

Key Identifiers:

- IUPAC Name: (2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoic acid[1]
- Molecular Formula: C₅H₁₀N₂O₃S[1]
- Canonical SMILES: C(--INVALID-LINK--NC(=O)CN)S[1]
- InChI Key: MFBYPDCTAJXHNI-VKHYHEASA-N[1]
- CAS Number: 57281-78-4[2]

Physicochemical Properties

The physicochemical properties of **Gly-Cys** are crucial for its handling, formulation, and biological activity. A summary of these properties is presented in the table below.

Property	Value	Reference
Molecular Weight	178.21 g/mol	[1][2]
pKa Values (Estimated)	pKa ₁ (α -COOH): ~3.1 pKa ₂ (α -NH ₃ ⁺): ~8.3 pKa ₃ (Thiol): ~8.5	
Isoelectric Point (pI) (Estimated)	~5.7	
Solubility	Soluble in water.	

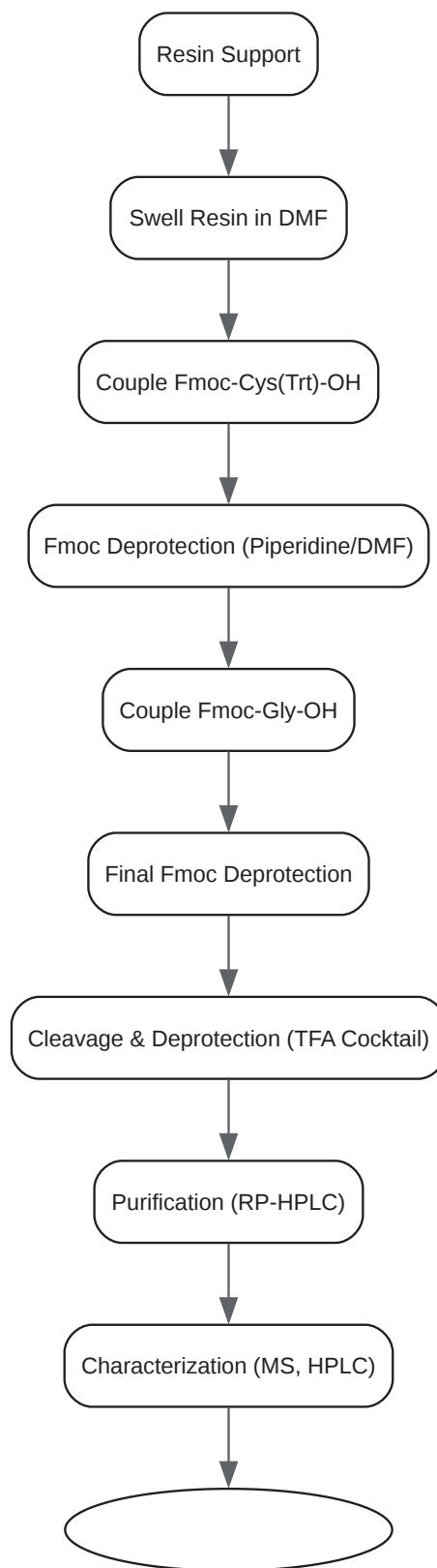
Note on pKa and pI: Specific experimental pKa values for the **Gly-Cys** dipeptide are not readily available in the cited literature. The provided values are estimations based on typical pKa values for the N-terminal amino group, C-terminal carboxyl group, and the thiol side chain of cysteine in a peptide context. The isoelectric point (pI) is estimated as the average of the pKa values of the ionizable groups that result in a net-neutral charge (pKa₁ and pKa₃ in this estimation).

Note on Solubility: While specific quantitative solubility data is not available, the presence of polar functional groups (amino, carboxyl, and thiol) suggests good solubility in aqueous solutions.

Synthesis of Gly-Cys Dipeptide

The synthesis of **Gly-Cys** can be achieved through both solid-phase and solution-phase peptide synthesis methodologies. Both approaches require the use of protecting groups to prevent unwanted side reactions.

Solid-Phase Peptide Synthesis (SPPS)


SPPS is a widely used method for synthesizing peptides. The general workflow involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

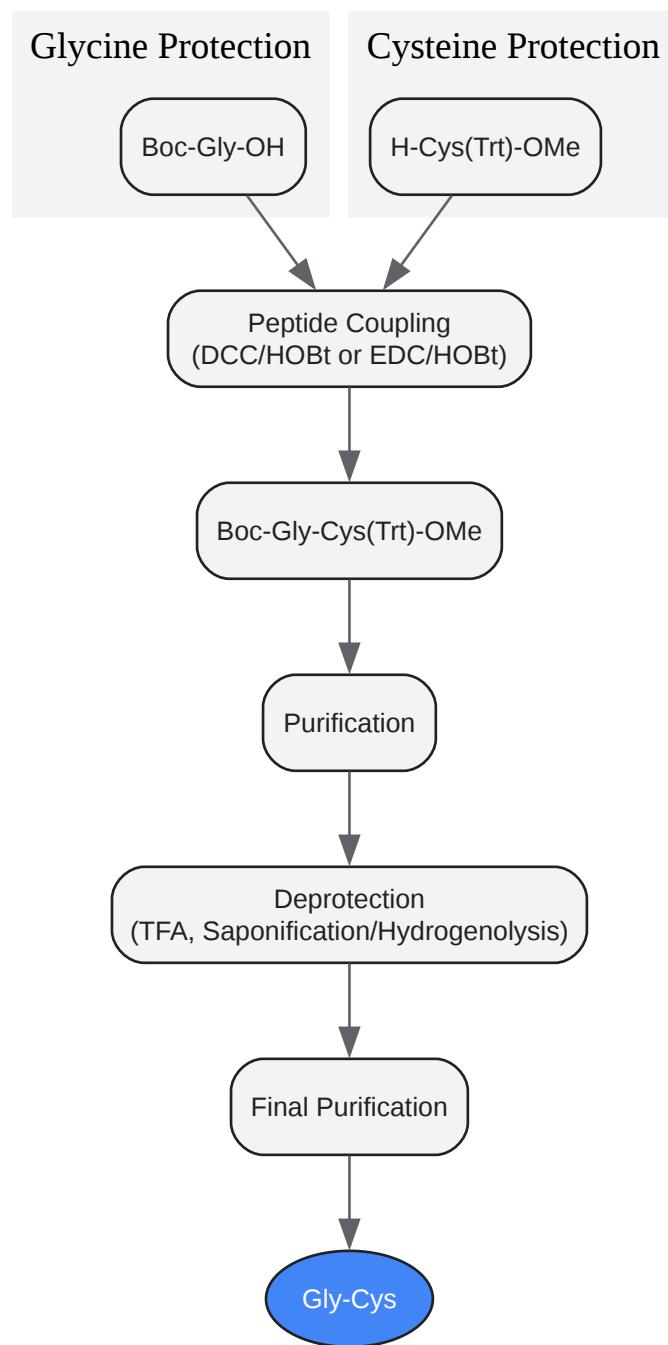
Experimental Protocol: Fmoc-based SPPS of **Gly-Cys**

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired purity.

- **Resin Preparation:** Start with a suitable resin, such as a Rink Amide resin for a C-terminal amide or a 2-chlorotriyl chloride resin for a C-terminal carboxylic acid. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
- **First Amino Acid Coupling (Cysteine):**
 - The first amino acid to be coupled is Fmoc-Cys(Trt)-OH, where the N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the thiol side chain is protected by a trityl (Trt) group.
 - Activate the carboxyl group of Fmoc-Cys(Trt)-OH using a coupling agent such as HBTU/DIEA (Hexafluorophosphate Benzotriazole Tetramethyl Uronium / N,N-Diisopropylethylamine) in DMF.
 - Add the activated amino acid to the resin and allow the coupling reaction to proceed.
- **Fmoc Deprotection:** Remove the Fmoc group from the N-terminus of the coupled cysteine using a solution of 20% piperidine in DMF.
- **Second Amino Acid Coupling (Glycine):**

- Couple Fmoc-Gly-OH to the deprotected N-terminus of the resin-bound cysteine using a similar activation and coupling procedure as in step 2.
- Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal glycine with 20% piperidine in DMF.
- Cleavage and Deprotection: Cleave the dipeptide from the resin and simultaneously remove the Trt side-chain protecting group using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers such as triisopropylsilane (TIS) and water (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v).
- Purification: Purify the crude **Gly-Cys** dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: Confirm the identity and purity of the final product using techniques such as mass spectrometry and analytical HPLC.

[Click to download full resolution via product page](#)


Solid-Phase Peptide Synthesis (SPPS) Workflow for **Gly-Cys**.

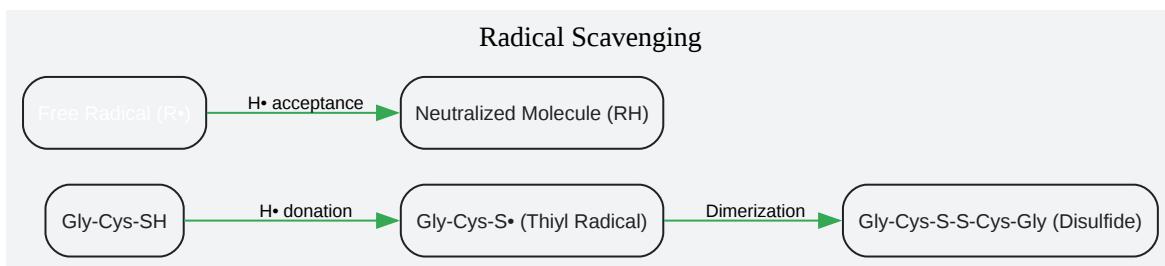
Solution-Phase Synthesis

Solution-phase synthesis involves carrying out the reactions in a homogeneous solvent system. This method requires purification after each step to remove excess reagents and byproducts.

Experimental Protocol: Boc-based Solution-Phase Synthesis of **Gly-Cys**

- Protection of Amino Acids:
 - Protect the N-terminus of glycine with a tert-butyloxycarbonyl (Boc) group to form Boc-Gly-OH.
 - Protect the C-terminus of cysteine as a methyl or benzyl ester (e.g., H-Cys(Trt)-OMe) and the thiol group with a trityl (Trt) group.
- Peptide Bond Formation:
 - Activate the carboxyl group of Boc-Gly-OH using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOEt).
 - React the activated Boc-Gly-OH with H-Cys(Trt)-OMe in a suitable organic solvent (e.g., dichloromethane or DMF).
- Purification of Protected Dipeptide: Purify the resulting Boc-**Gly-Cys(Trt)-OMe** by extraction and/or chromatography.
- Deprotection:
 - Remove the Boc group using a mild acid such as trifluoroacetic acid (TFA).
 - Remove the ester and Trt protecting groups via saponification (for methyl/ethyl esters) or catalytic hydrogenolysis (for benzyl esters) and acidolysis for the Trt group.
- Final Purification: Purify the final **Gly-Cys** dipeptide using techniques like recrystallization or chromatography.

[Click to download full resolution via product page](#)


Solution-Phase Synthesis Workflow for **Gly-Cys**.

Biological Activities and Applications

The biological significance of **Gly-Cys** is primarily attributed to the nucleophilic and reducing properties of its cysteine thiol group.

Antioxidant Properties

Gly-Cys is recognized as a potent antioxidant. The thiol group can directly scavenge a variety of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The mechanism involves the donation of a hydrogen atom from the sulfhydryl group to a free radical, neutralizing it. In this process, the **Gly-Cys** molecule itself becomes a thiyl radical, which can then react with another thiyl radical to form a stable disulfide-bonded dimer (**Gly-Cys-S-S-Cys-Gly**).

[Click to download full resolution via product page](#)

Antioxidant Mechanism of **Gly-Cys** via Radical Scavenging.

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity of **Gly-Cys** can be quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

- Reagent Preparation:
 - Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
 - Prepare a series of dilutions of the **Gly-Cys** dipeptide in the same solvent.
 - A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.
- Assay Procedure:

- In a microplate or cuvettes, mix a defined volume of the DPPH solution with each dilution of the **Gly-Cys** sample, positive control, and a solvent blank.
- Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
- Measurement: Measure the absorbance of each solution at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
 - $$\% \text{ Scavenging} = [(A_{\text{blank}} - A_{\text{sample}}) / A_{\text{blank}}] * 100$$
 - Where A_{blank} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the DPPH solution with the **Gly-Cys** sample.
- Data Analysis: The results can be used to determine the IC_{50} value, which is the concentration of the dipeptide required to scavenge 50% of the DPPH radicals.

Metal Chelation

The thiol group of the cysteine residue in **Gly-Cys** can also act as a chelating agent for various metal ions. This property is significant in the context of detoxification of heavy metals and regulating the bioavailability of essential metal ions.

Role in Protein Solubilization

Gly-Cys has been reported to improve the solubility of recombinant proteins. This property is valuable in biotechnological applications, particularly in the production and purification of proteins that are prone to aggregation.

Conclusion

The **Gly-Cys** dipeptide is a simple yet functionally significant molecule with diverse chemical properties and biological activities. Its synthesis is well-established through standard peptide chemistry techniques. The prominent antioxidant and metal-chelating capabilities, conferred by the cysteine thiol group, make it a compelling subject for further research in drug development,

particularly in the context of diseases associated with oxidative stress and metal toxicity. The experimental protocols outlined in this guide provide a foundation for the synthesis and functional characterization of this important dipeptide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Gly-Cys | C5H10N2O3S | CID 7408690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bioinformatics - Why is Cysteine and Tyrosine used to calculate a sequence isoelectric point? - Biology Stack Exchange [biology.stackexchange.com]
- To cite this document: BenchChem. [Gly-Cys dipeptide chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1277782#gly-cys-dipeptide-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com